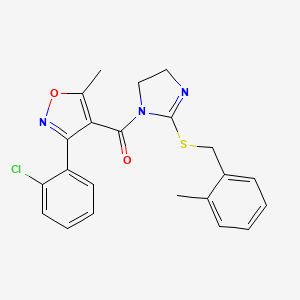
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C22H20ClN3O2S and its molecular weight is 425.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, identified by its CAS number 1105223-30-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and pharmacological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H23ClN4O2S with a molecular weight of 443.0 g/mol. The structure includes an isoxazole ring and an imidazole moiety, which are known to contribute to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O2S |
| Molecular Weight | 443.0 g/mol |
| CAS Number | 1105223-30-0 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Isoxazole Ring : Cyclization reactions under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : Substitution reactions to incorporate the chlorophenyl moiety.
- Synthesis of the Imidazole Ring : Condensation reactions involving aldehydes and amines.
- Final Coupling Reaction : Coupling of the isoxazole and imidazole intermediates to yield the target compound .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. It may exhibit anti-inflammatory , antimicrobial , or anticancer properties depending on its specific interactions within biological systems.
Pharmacological Studies
- Anti-inflammatory Activity : Research has indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, studies have shown that related compounds significantly reduce paw edema in animal models, suggesting potent anti-inflammatory effects .
- Anticancer Potential : The compound's structural features suggest possible activity against cancer cell lines. Preliminary studies indicate that derivatives of similar compounds exhibit moderate inhibitory effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- A study demonstrated that an analog of this compound inhibited COX-2 expression significantly while reducing inflammatory markers like IL-1β and C-reactive protein by over 70% in treated rats .
- Another investigation into related thioether derivatives showed promising results in inhibiting tumor growth in vitro, highlighting the potential for developing new anticancer agents based on this scaffold .
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-14-7-3-4-8-16(14)13-29-22-24-11-12-26(22)21(27)19-15(2)28-25-20(19)17-9-5-6-10-18(17)23/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWLUDJNWVHKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














